![molecular formula C12H16ClN3O2 B2760376 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine CAS No. 414880-12-9](/img/structure/B2760376.png)
1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
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Overview
Description
The compound “1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of a 2-chloro-5-nitrophenyl group indicates that the compound has a phenyl (benzene) ring substituted with a nitro group (-NO2) and a chlorine atom. The nitro group is a strong electron-withdrawing group, which means it can significantly affect the chemical behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring with a methyl group at the 4-position and a 2-chloro-5-nitrophenylmethyl group at the 1-position. The presence of the nitro group on the phenyl ring would contribute to the polarity of the molecule .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the nitro group could be reduced to an amino group, or the chlorine atom could be displaced by a nucleophile in a nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of a nitro group and a chlorine atom suggests that it might be relatively polar and could have a higher melting point than similar compounds without these groups .
Scientific Research Applications
Antiviral Activity
Nucleozin has demonstrated potent antiviral activity against influenza A viruses. Specifically, it inhibits replication of H1N1 (A/WSN/33 strain), H3N2 (clinical isolate), and H5N1 (A/Vietnam/1194/04) in MDCK cells . Researchers have explored its mechanism of action and potential for use in combating viral infections.
Chemical Synthesis and Medicinal Chemistry
Nucleozin’s synthetic accessibility and stability make it useful in chemical synthesis. Medicinal chemists explore modifications to its structure to enhance antiviral activity or develop analogs with improved pharmacokinetic properties.
Mechanism of Action
Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. The presence of a piperazine ring is common in many pharmaceuticals, and it often contributes to their biological activity .
Future Directions
properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPBEDSFOKZICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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